molecular formula C13H14O4 B12012873 3-(3,4-Dimethoxybenzylidene)dihydrofuran-2(3h)-one

3-(3,4-Dimethoxybenzylidene)dihydrofuran-2(3h)-one

Cat. No.: B12012873
M. Wt: 234.25 g/mol
InChI Key: ZRJQYVDRCJESNN-YFHOEESVSA-N
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Description

3-(3,4-Dimethoxybenzylidene)dihydrofuran-2(3H)-one is an organic compound characterized by a furan ring fused with a benzylidene group substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxybenzylidene)dihydrofuran-2(3H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with dihydrofuran-2(3H)-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the benzylidene group can yield the corresponding dihydrofuran derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-Dimethoxybenzylidene)dihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzylidene)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the benzylidene moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of 3-(3,4-Dimethoxybenzylidene)dihydrofuran-2(3H)-one.

    Dihydrofuran-2(3H)-one: Another precursor used in the synthesis.

    3,4-Dimethoxybenzylidene derivatives: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of a furan ring and a benzylidene group with methoxy substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C13H14O4/c1-15-11-4-3-9(8-12(11)16-2)7-10-5-6-17-13(10)14/h3-4,7-8H,5-6H2,1-2H3/b10-7-

InChI Key

ZRJQYVDRCJESNN-YFHOEESVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/CCOC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CCOC2=O)OC

Origin of Product

United States

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